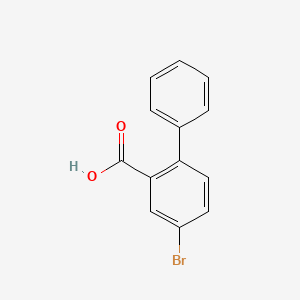
4-Bromobiphenyl-2-carboxylic acid
Descripción general
Descripción
4-Bromobiphenyl-2-carboxylic acid is an organic compound that incorporates a carboxyl functional group . It is used as a building block in the synthesis of various compounds . It is also known to function as a novel A-C ring steroidomimetic inhibitors of 5α-reductase (5αR) type 1 and 2 .
Synthesis Analysis
The synthesis of 4-Bromobiphenyl-2-carboxylic acid can be achieved through the Hell-Volhard-Zelinskii reaction . This reaction involves the reaction of the carboxylic acid with phosphorus tribromide (PBr3) to form an acid bromide and HBr . The formation of an acid bromide is vital to this reaction because they lack the acidic carboxylic acid proton and can enolize much more readily making α-bromination possible .Molecular Structure Analysis
The molecular structure of 4-Bromobiphenyl-2-carboxylic acid is represented by the empirical formula C11H7BrO2S . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .Chemical Reactions Analysis
The chemical reactions involving 4-Bromobiphenyl-2-carboxylic acid are primarily based on the Hell-Volhard-Zelinskii reaction . This reaction involves the reaction of the carboxylic acid with PBr3 to form an acid bromide and HBr . The acid bromide then undergoes tautomerization into its enol tautomer, which subsequently reacts with Br2 to give α-bromination .Mecanismo De Acción
The mechanism of action of 4-Bromobiphenyl-2-carboxylic acid involves the reaction of the carboxylic acid with PBr3 to form an acid bromide and HBr . The formation of an acid bromide is vital to this reaction because they lack the acidic carboxylic acid proton and can enolize much more readily making α-bromination possible .
Safety and Hazards
4-Bromobiphenyl-2-carboxylic acid is classified as Acute Tox. 4 Oral - Aquatic Chronic 4 - Eye Irrit. 2 according to the GHS classification . It is harmful if swallowed, causes serious eye irritation, and may cause respiratory irritation . It is also very toxic to aquatic life with long-lasting effects .
Direcciones Futuras
The catalytic reduction of carboxylic acid derivatives has witnessed a rapid development in recent years . This includes the hydrogenation of carboxylic acids and their esters, which is receiving increased attention in the context of upgrading bio-based feedstocks . The future directions of 4-Bromobiphenyl-2-carboxylic acid could involve further exploration of its potential uses in various chemical reactions and its role in the synthesis of other compounds.
Propiedades
IUPAC Name |
5-bromo-2-phenylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO2/c14-10-6-7-11(12(8-10)13(15)16)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZBNBYZRFOGBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromobiphenyl-2-carboxylic acid | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


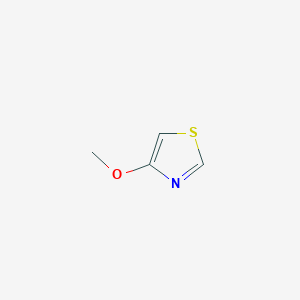

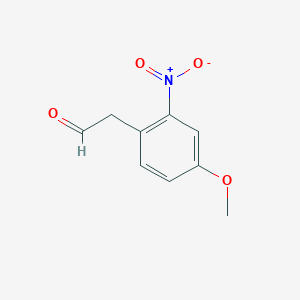

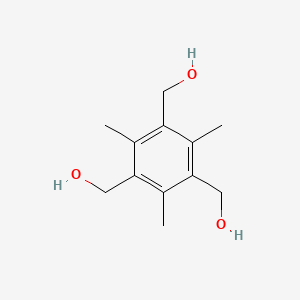
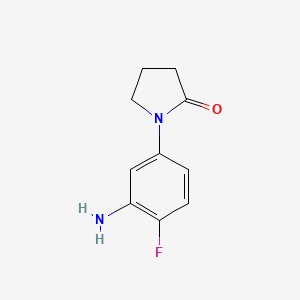
![1-(6-Bromonaphthalen-2-yl)oxy-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B3279354.png)
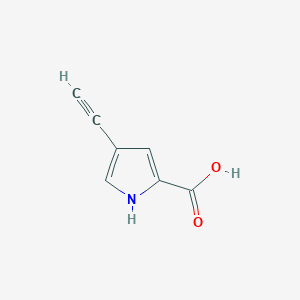
![2-[(2,5-dimethylpyrazol-3-yl)carbamoyl]benzoic Acid](/img/structure/B3279366.png)

![2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B3279375.png)

![Ethanone, 1-[5-(bromomethyl)-2-thienyl]-](/img/structure/B3279394.png)